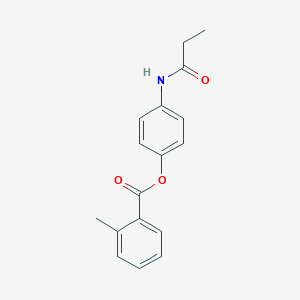
4-(Propanoylamino)phenyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propanoylamino)phenyl 2-methylbenzoate, also known as PAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an amide derivative of 2-methylbenzoic acid and is synthesized using specific methods.
作用機序
The mechanism of action of 4-(Propanoylamino)phenyl 2-methylbenzoate is not fully understood. However, it is known that 4-(Propanoylamino)phenyl 2-methylbenzoate inhibits the activity of certain enzymes and receptors by binding to them. This binding results in the inhibition of the enzyme or receptor, leading to the desired physiological effect.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-(Propanoylamino)phenyl 2-methylbenzoate inhibits the activity of various enzymes and receptors, including COX-2, MMP-2, and MMP-9. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit anti-inflammatory and anti-cancer properties. In vivo studies have demonstrated that 4-(Propanoylamino)phenyl 2-methylbenzoate reduces inflammation and tumor growth in animal models.
実験室実験の利点と制限
One of the primary advantages of 4-(Propanoylamino)phenyl 2-methylbenzoate is its ease of synthesis. 4-(Propanoylamino)phenyl 2-methylbenzoate can be synthesized using standard laboratory equipment and techniques, making it readily available for research purposes. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate exhibits excellent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their functions. However, one of the limitations of 4-(Propanoylamino)phenyl 2-methylbenzoate is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 4-(Propanoylamino)phenyl 2-methylbenzoate. One of the primary directions is the development of 4-(Propanoylamino)phenyl 2-methylbenzoate-based drugs. 4-(Propanoylamino)phenyl 2-methylbenzoate has shown promising results in preclinical studies and could potentially be developed into a new class of drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Propanoylamino)phenyl 2-methylbenzoate and its effects on various enzymes and receptors. Finally, the synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate analogs could lead to the development of compounds with improved properties and efficacy.
Conclusion:
In conclusion, 4-(Propanoylamino)phenyl 2-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-(Propanoylamino)phenyl 2-methylbenzoate is synthesized using specific methods and exhibits excellent inhibitory activity against various enzymes and receptors. 4-(Propanoylamino)phenyl 2-methylbenzoate has been extensively studied for its potential applications in drug development, anti-inflammatory, and anti-cancer properties. While 4-(Propanoylamino)phenyl 2-methylbenzoate has several advantages for lab experiments, its low solubility in aqueous solutions can limit its use in certain experiments. Finally, there are several future directions for the research on 4-(Propanoylamino)phenyl 2-methylbenzoate, including the development of 4-(Propanoylamino)phenyl 2-methylbenzoate-based drugs and the synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate analogs.
合成法
The synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate involves the reaction of 4-aminophenyl 2-methylbenzoate with propanoyl chloride. This reaction results in the formation of 4-(Propanoylamino)phenyl 2-methylbenzoate, which is obtained as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent. The synthesis of 4-(Propanoylamino)phenyl 2-methylbenzoate is a straightforward process and can be carried out using standard laboratory equipment.
科学的研究の応用
4-(Propanoylamino)phenyl 2-methylbenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-(Propanoylamino)phenyl 2-methylbenzoate is in the development of new drugs. 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to exhibit excellent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development. Additionally, 4-(Propanoylamino)phenyl 2-methylbenzoate has been shown to possess anti-inflammatory and anti-cancer properties, which further increases its potential as a drug candidate.
特性
製品名 |
4-(Propanoylamino)phenyl 2-methylbenzoate |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
[4-(propanoylamino)phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-13-8-10-14(11-9-13)21-17(20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,19) |
InChIキー |
CXUZPZFLMXRQAC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)
![3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267129.png)
![4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)
![3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267132.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide](/img/structure/B267135.png)
![2-bromo-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267136.png)
![2-[(4-Fluorobenzoyl)amino]ethyl 4-fluorobenzoate](/img/structure/B267137.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B267144.png)
methanone](/img/structure/B267146.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![N-[2-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267150.png)
![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)